molecular formula C12H11ClN2OS2 B2724423 2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamide CAS No. 941984-75-4

2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2724423
CAS No.: 941984-75-4
M. Wt: 298.8
InChI Key: MKDXCEJPMDUTTN-UHFFFAOYSA-N
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Description

2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound has shown potential in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamide has been explored for its potential in several fields:

    Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamide typically involves the reaction of 4-chlorobenzyl chloride with thioacetamide in the presence of a base, followed by cyclization with a suitable reagent to form the thiazole ring. The reaction conditions often include:

    Temperature: Moderate temperatures around 60-80°C.

    Solvent: Common solvents like ethanol or methanol.

    Catalyst: Bases such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to corresponding thiols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, amines.

    Substitution Products: Various substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of 2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit enzyme activity or modulate receptor functions, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-N-propylacetamide
  • 2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide

Uniqueness

Compared to similar compounds, 2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its 4-chlorobenzyl group enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for further research and development.

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS2/c13-9-3-1-8(2-4-9)6-17-12-15-10(7-18-12)5-11(14)16/h1-4,7H,5-6H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDXCEJPMDUTTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC(=CS2)CC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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